Cas no 1804909-01-0 (4-Fluoro-5-iodopicolinonitrile)

4-Fluoro-5-iodopicolinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-5-iodopicolinonitrile
-
- Inchi: 1S/C6H2FIN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H
- InChI Key: FQVFXCROFDNUSH-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C#N)C=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 164
- Topological Polar Surface Area: 36.7
- XLogP3: 1.7
4-Fluoro-5-iodopicolinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029008936-250mg |
4-Fluoro-5-iodopicolinonitrile |
1804909-01-0 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029008936-1g |
4-Fluoro-5-iodopicolinonitrile |
1804909-01-0 | 95% | 1g |
$2,981.85 | 2022-04-01 |
4-Fluoro-5-iodopicolinonitrile Related Literature
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
Additional information on 4-Fluoro-5-iodopicolinonitrile
Introduction to 4-Fluoro-5-iodopicolinonitrile (CAS No. 1804909-01-0)
4-Fluoro-5-iodopicolinonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1804909-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated pyridine derivatives, featuring both fluorine and iodine substituents on a pyridine ring, which makes it a versatile intermediate in synthetic chemistry. The presence of a nitrile group further enhances its reactivity, making it a valuable building block for the development of novel molecules.
The structure of 4-Fluoro-5-iodopicolinonitrile is characterized by a pyridine core substituted at the 4-position with a fluorine atom and at the 5-position with an iodine atom. The nitrile group at the 3-position introduces additional functionalization possibilities, allowing for further chemical modifications. This unique arrangement of substituents makes the compound particularly interesting for medicinal chemists seeking to develop new drugs with tailored biological activities.
In recent years, there has been growing interest in halogenated pyridines due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluoro and iodine substituents in 4-Fluoro-5-iodopicolinonitrile contribute to its high reactivity and adaptability in various synthetic pathways. For instance, the iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, while the fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity to biological targets.
One of the most compelling aspects of 4-Fluoro-5-iodopicolinonitrile is its utility in drug discovery. Halogenated pyridines are frequently incorporated into drug molecules due to their ability to enhance metabolic stability, improve pharmacokinetic properties, and modulate receptor interactions. The nitrile group also serves as a versatile handle for further functionalization, enabling chemists to explore diverse chemical spaces. This has led to several promising candidates being explored in clinical trials and preclinical studies.
Recent research has highlighted the importance of 4-Fluoro-5-iodopicolinonitrile in developing small-molecule inhibitors targeting various diseases. For example, studies have demonstrated its potential in creating kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The fluorine atom, in particular, has been shown to improve binding affinity and selectivity by influencing hydrogen bonding and hydrophobic interactions with biological targets. Similarly, the iodine atom can be used to introduce structural rigidity or modulate electronic properties, further optimizing drug-like characteristics.
The synthesis of 4-Fluoro-5-iodopicolinonitrile typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation reactions followed by nucleophilic substitution or coupling reactions. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing complex pyridine derivatives. Advances in synthetic methodologies have made it possible to produce 4-Fluoro-5-iodopicolinonitrile with high purity and yield, facilitating its use in industrial applications.
In addition to its pharmaceutical applications, 4-Fluoro-5-iodopicolinonitrile has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides that target specific enzymes or receptors in pests. The ability to modify its structure allows researchers to fine-tune its biological activity, ensuring efficacy while minimizing environmental impact.
The future prospects of 4-Fluoro-5-iodopicolinonitrile are bright, with ongoing research exploring new synthetic strategies and applications. The integration of computational chemistry and machine learning techniques is expected to accelerate the discovery of novel derivatives with enhanced properties. Furthermore, collaborations between academia and industry are likely to drive innovation, leading to more efficient synthetic routes and expanded applications.
In conclusion, 4-Fluoro-5-iodopicolinonitrile (CAS No. 1804909-01-0) is a highly versatile intermediate with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop new drugs with improved efficacy and selectivity. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
1804909-01-0 (4-Fluoro-5-iodopicolinonitrile) Related Products
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)




